

Spectroscopic Profile of m-Tolyl Isocyanate: A Technical Guide

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Compound of Interest		
Compound Name:	m-Tolyl isocyanate	
Cat. No.:	B147536	Get Quote

Introduction: **m-Tolyl isocyanate** (3-methylphenyl isocyanate), a key intermediate in the synthesis of polyurethanes, agrochemicals, and other specialty chemicals, requires precise analytical characterization to ensure purity and structural integrity. This technical guide provides an in-depth overview of the spectroscopic data for **m-tolyl isocyanate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **m-tolyl isocyanate** (CAS No: 621-29-4; Molecular Formula: C₈H₇NO; Molecular Weight: 133.15 g/mol).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (399.65 MHz, CDCl₃)[2]



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.14	m	1H	Aromatic CH
6.96	m	1H	Aromatic CH
6.85	m	1H	Aromatic CH
6.84	m	1H	Aromatic CH
2.28	S	3H	Methyl (-CH₃)

¹³C NMR Data (Predicted)

Note: Experimental ¹³C NMR chemical shift data was not available in the searched databases. The following are predicted values based on standard chemical shift ranges for similar aromatic compounds.

Chemical Shift (ppm)	Assignment
~139	Aromatic C-CH₃
~132	Aromatic C-NCO
~129	Aromatic CH
~125	Isocyanate (-N=C=O)
~124	Aromatic CH
~121	Aromatic CH
~118	Aromatic CH
~21	Methyl (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of **m-tolyl isocyanate** is characterized by a very strong and sharp absorption band for the isocyanate group.



Principal IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium-Weak	Methyl C-H Stretch
~2270	Very Strong, Sharp	Isocyanate (-N=C=O) Asymmetric Stretch
~1600-1450	Medium-Strong	Aromatic C=C Ring Stretch
~1400-1350	Medium	Methyl C-H Bend
~900-675	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

The mass spectrum is obtained using Electron Ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

Major Fragments in EI-MS[3]

m/z	Relative Intensity (%)	Assignment
133	100.0	[M] ⁺ (Molecular Ion)
104	60.6	[M - CO - H] ⁺ or [M - NCO] ⁺ (Loss of isocyanate group)
132	36.7	[M - H]+
78	24.9	[C ₆ H ₆] ⁺ (Benzene cation)
105	22.6	[M - CO]+

Experimental Protocols



Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **m-tolyl isocyanate** for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution should be prepared in a clean, dry vial.
- Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine.
- Data Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by either manual or automated shimming procedures to achieve sharp, symmetrical peaks.
 - Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
 - Acquisition: A standard one-pulse experiment is typically used to acquire the spectrum.
 The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat m-tolyl isocyanate liquid directly onto the center of the ATR crystal.



- Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
- Cleaning: After the measurement, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

Mass Spectrometry (GC-MS with Electron Ionization)

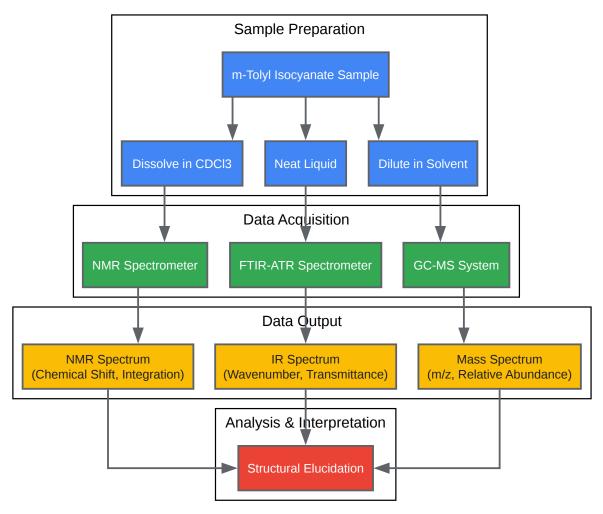
- Sample Preparation: Prepare a dilute solution of **m-tolyl isocyanate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject a small volume (typically 1 μL) of the solution into the Gas Chromatograph (GC) inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, which separates it from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]+) and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

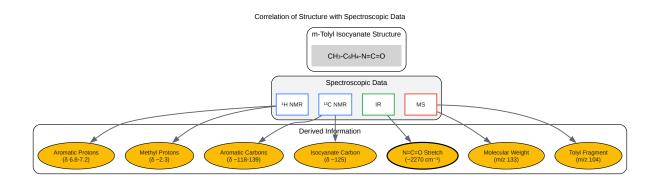
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **m-tolyl isocyanate**.



General Workflow for Spectroscopic Analysis







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References

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